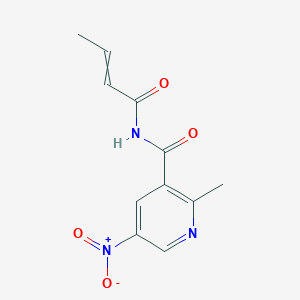
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitro group, a carboxamide group, and a but-2-enoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylpyridine to introduce the nitro group at the 5-position. This is followed by the acylation of the resulting nitro compound with but-2-enoyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Addition: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted pyridine derivatives .
Applications De Recherche Scientifique
N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mécanisme D'action
The mechanism of action of N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The but-2-enoyl group can also participate in covalent bonding with biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(But-2-enoyl)-2-methyl-5-nitropyridine-3-carboxamide
- N-(But-2-enoyl)-2-methyl-4-nitropyridine-3-carboxamide
- N-(But-2-enoyl)-2-methyl-6-nitropyridine-3-carboxamide
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. The presence of the nitro group at the 5-position and the but-2-enoyl group at the nitrogen atom of the carboxamide moiety provides distinct chemical properties compared to its isomers .
Propriétés
Numéro CAS |
59290-55-0 |
|---|---|
Formule moléculaire |
C11H11N3O4 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
N-but-2-enoyl-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H11N3O4/c1-3-4-10(15)13-11(16)9-5-8(14(17)18)6-12-7(9)2/h3-6H,1-2H3,(H,13,15,16) |
Clé InChI |
FFCJHQWRJRHIIZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


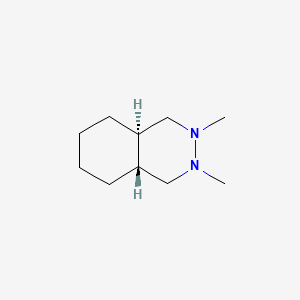
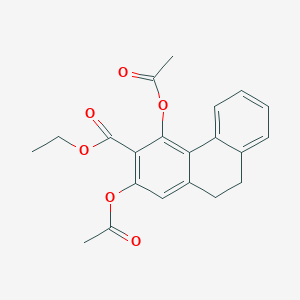
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
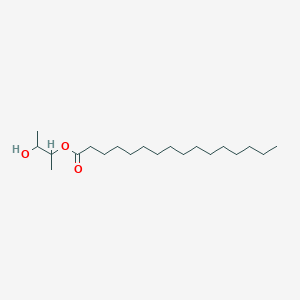

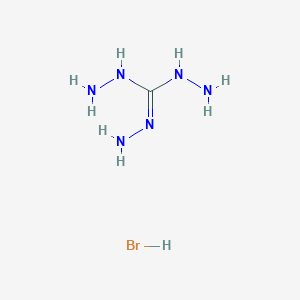
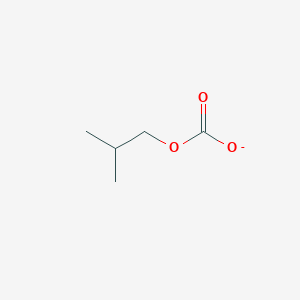
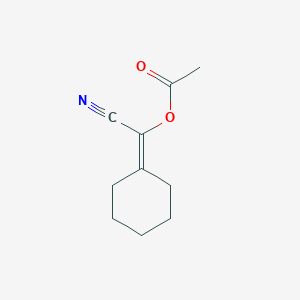
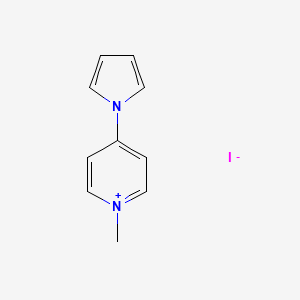

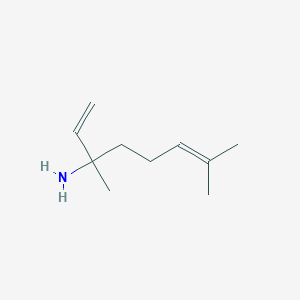
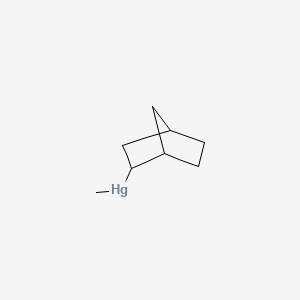
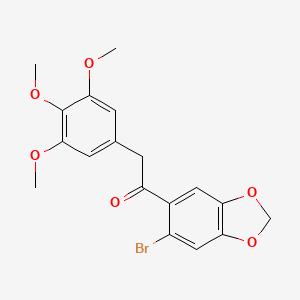
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
